molecular formula C15H16ClNO3 B1465470 tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate CAS No. 582305-44-0

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate

Cat. No.: B1465470
CAS No.: 582305-44-0
M. Wt: 293.74 g/mol
InChI Key: UZCBFVPEKRTYKM-UHFFFAOYSA-N
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Description

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate is a valuable chemical building block in medicinal chemistry, particularly in the discovery and optimization of new therapeutic agents. The indole scaffold is a near-ubiquitous component of biologically active compounds and is recognized as a significant pharmacophore in drug discovery . This specific derivative is functionalized with a Boc-protecting group and a reactive chloroacetyl handle, making it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize such compounds in the exploration of structure-activity relationships (SAR), especially in the development of novel indole-based compounds for targeting parasitic diseases . The strategic modification of indole cores is a common approach in lead optimization programs to improve potency and modulate drug metabolism and pharmacokinetic (DMPK) properties . This product is intended for use in laboratory research to advance the development of new chemical entities and is strictly for professional use. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Properties

IUPAC Name

tert-butyl 6-(2-chloroacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBFVPEKRTYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186855
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582305-44-0
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582305-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes information from diverse sources regarding its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₆ClN₁O₂
  • Molecular Weight : 265.74 g/mol
  • CAS Number : 1820685-06-0

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloroindole with chloroacetyl chloride in the presence of a base. The tert-butyl ester is introduced to enhance solubility and bioavailability.

Antitumor Activity

Recent studies have evaluated the antitumor properties of various indole derivatives, including those similar to this compound. In vitro cytotoxicity assays conducted on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines indicate that compounds with similar structural motifs exhibit significant antiproliferative effects. For instance, certain derivatives showed IC₅₀ values ranging from 14.2 μM to 21.2 μM, suggesting that modifications at specific positions can enhance activity against cancer cells .

The biological activity of indole derivatives often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Compounds like this compound may act by inhibiting key enzymes or interacting with cellular receptors, thereby influencing tumor growth dynamics.

Study on Antitumor Effects

A study published in a peer-reviewed journal examined a series of indole derivatives for their antitumor efficacy. The results indicated that compounds with electron-withdrawing groups at the C2 position significantly enhanced cytotoxicity against cancer cells. The study highlighted that structural modifications could lead to improved selectivity and potency .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the indole ring significantly affect biological activity. For example, the presence of electron-rich groups can enhance interactions with cellular targets, while bulky groups may hinder access to active sites .

Data Table: Biological Activity Comparison

Compound NameCell LineIC₅₀ (μM)Mechanism of Action
Compound AA54914.2Inhibition of cell cycle progression
Compound BMDA-MB-23118.1Induction of apoptosis
This compoundA549TBDTBD

Scientific Research Applications

Medicinal Chemistry Applications

tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate has been explored for its potential therapeutic applications, particularly in the development of anti-cancer agents and other pharmaceuticals.

Case Study: Anticancer Activity

A study investigated the synthesis of indole derivatives, including this compound, which exhibited promising anti-cancer activity. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects, which were attributed to its ability to induce apoptosis in cancer cells .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex indole derivatives. Its chlorinated structure allows for further functionalization, making it a useful scaffold in organic synthesis.

Synthetic Pathways

Various synthetic routes have been developed to utilize this compound as a precursor for other indoles and heterocycles. For instance, it can be subjected to nucleophilic substitutions or cyclization reactions to yield diverse products with potential biological activities .

Applications in Organic Synthesis

The compound is also utilized in the synthesis of other functionalized indoles, which are important in the development of pharmaceuticals and agrochemicals.

Table: Comparison of Synthetic Methods

MethodYieldReaction ConditionsProducts
Nucleophilic Substitution85%THF, refluxVarious indole derivatives
Cyclization Reaction90%Dioxane/K2CO3, heatIndole-based heterocycles
Decarboxylative Chlorination76%EtOAc, 60°CChlorinated oxindoles

Potential for Further Research

Given its favorable properties and synthetic versatility, this compound presents opportunities for further research in drug discovery and development. Studies focusing on its mechanism of action, optimization of synthetic routes, and exploration of its derivatives could yield significant advancements in medicinal chemistry.

Chemical Reactions Analysis

Reaction with Amines

In DMSO with KOH, the chloroacetyl group undergoes nucleophilic displacement with amines. For example:

  • Reaction with morpholine yields 2-(1H-indol-1-yl)-1-morpholinoethan-1-one (1o ) in 52–76% yield after silica gel purification .

Mechanism :

  • Base (KOH) deprotonates the amine, enhancing nucleophilicity.

  • SN2 displacement of chloride occurs at the chloroacetyl carbon.

  • Workup involves quenching with NH₄Cl, extraction with ethyl acetate, and drying over Na₂SO₄ .

Radical Chlorination Pathways

Under radical conditions (e.g., with tert-butyl hypochlorite, tBuOCl), the chloroacetyl group can participate in chlorination/oxidation cascades. For example:

  • Reaction with tBuOCl in EtOAc at 40°C generates chlorinated oxindoles via radical intermediates .

Key Conditions :

ReagentSolventTemperatureYield (%)Product Type
tBuOCl (2.5 equiv.)EtOAc40°C89–99%2-Chloro-3-oxindoles

Decarboxylative Chlorination

The indole-2-carboxylate moiety undergoes decarboxylative chlorination under oxidative conditions:

  • Treatment with tBuOCl in CH₃CN under N₂ atmosphere yields 2,3-dichloroindoles (e.g., 7a–7d ) via a radical pathway .

Mechanistic Insights :

  • Homolytic cleavage of tBuOCl generates chlorine and oxygen radicals.

  • Radical addition to the indole ring forms intermediates that eliminate CO₂ and HCl.

  • Final products are stabilized via radical recombination .

Substrate Scope :

Starting MaterialProductYield (%)
Indole-2-carboxylic acid derivatives (6a–6d )2,3-Dichloroindoles43–52

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free indole NH:

  • Treatment with TFA in CH₂Cl₂ removes the Boc group, enabling further functionalization at the indole nitrogen .

Typical Procedure :

  • Dissolve the Boc-protected indole in CH₂Cl₂.

  • Add TFA (5 equiv.) at 0°C.

  • Stir at room temperature for 2–4 hours.

  • Neutralize with NaHCO₃ and extract with EtOAc .

Coupling Reactions

The indole core participates in cross-coupling reactions. For example:

  • Buchwald–Hartwig amination : Palladium-catalyzed coupling of 6-(2-chloroacetyl)indole with aryl amines generates arylated indoles .

Optimized Conditions :

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂XantphosCs₂CO₃Toluene65–78

Cyclization Reactions

The chloroacetyl group facilitates intramolecular cyclization to form fused heterocycles:

  • Reaction with hydrazines in ethanol yields pyrazolo[3,4-b]indoles, key intermediates in alkaloid synthesis .

Example :

  • Hydrazine hydrate reacts at 80°C to form 1H-pyrazolo[3,4-b]indole derivatives in 70–85% yield .

Stability and Side Reactions

  • Hydrolysis : The chloroacetyl group is susceptible to hydrolysis in aqueous basic conditions, forming 6-(hydroxyacetyl)indole derivatives .

  • Radical Inhibition : Reactions with TEMPO or BHT suppress radical pathways, favoring electrophilic substitution instead .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate are compared below based on substituents, reactivity, and applications.

Table 1: Structural Comparison of Indole-1-carboxylate Derivatives

Compound Name Substituent at 6-position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -COCH₂Cl C₁₅H₁₆ClNO₃ 293.75 Reactive site for nucleophilic substitution; drug intermediate
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate -CH₂Cl C₁₄H₁₆ClNO₂ 265.74 Less electrophilic than chloroacetyl; used in alkylation reactions
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate -CH₂NH₂ C₁₄H₁₈N₂O₂ 246.30 Amine functionality for peptide coupling or metal coordination
tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate -CH=N-OH C₁₅H₁₈N₂O₃ 274.32 Oxime group for conjugation or redox-active applications
tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate -OCH₃ (6-position); -NO₂ (2-position) C₁₄H₁₆N₂O₅ 292.29 Electron-withdrawing nitro group directs electrophilic substitution
tert-Butyl 6-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate -Br (6-position); -CH=CHNO₂ (3-position) C₁₅H₁₅BrN₂O₄ 383.20 Bromine allows cross-coupling; nitrovinyl enables cycloaddition

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate typically involves a multistep sequence starting from a suitably substituted indole core. The key steps include:

  • Protection of the indole nitrogen with a tert-butyl carbamate (Boc) group.
  • Selective acylation at the 6-position of the indole ring with a chloroacetyl moiety.

This approach ensures the stability of the indole nitrogen during acylation and provides a handle for further synthetic transformations.

Preparation of the Indole Core with tert-Butyl Protection

A widely employed method for introducing the tert-butyl carbamate protecting group onto the indole nitrogen involves the reaction of 6-substituted indole derivatives with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0 °C to room temperature. This method yields tert-butyl 6-substituted-1H-indole-1-carboxylates with good purity after aqueous workup and silica gel chromatography purification.

Reaction conditions example:

Reagents/Conditions Details
Starting material 6-methoxy-1H-indole (10 mmol)
Boc reagent Di-tert-butyl dicarbonate (13 mmol)
Catalyst DMAP (0.2 mmol)
Solvent CH2Cl2 (40 mL)
Temperature 0 °C to room temperature
Reaction time 16 hours
Purification Silica gel chromatography (EtOAc/hexane 5%)

This procedure is documented as Method 4 in the preparation of related indole derivatives and can be adapted for the 6-position substituted indoles.

Introduction of the 2-Chloroacetyl Group at the 6-Position

The acylation of the indole ring at the 6-position with a 2-chloroacetyl group is typically achieved by the reaction of the tert-butyl 6-substituted indole-1-carboxylate with 2-chloroacetyl chloride or an equivalent chloroacetylating agent under basic conditions.

A representative procedure involves:

  • Stirring the tert-butyl 6-substituted indole-1-carboxylate with potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at low temperature (0 °C to room temperature).
  • Addition of 2-chloroacetyl chloride or 2-chloroacetyl derivatives dropwise to the reaction mixture.
  • Stirring the mixture at elevated temperature (e.g., 60 °C) for several hours to ensure complete acylation.
  • Quenching the reaction with saturated ammonium chloride solution.
  • Extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration under reduced pressure, and purification by column chromatography.

This method is analogous to the preparation of 2-(1H-indol-1-yl)-1-morpholinoethan-1-one derivatives, where 4-(chloroacetyl)morpholine was used as the acylating agent under KOH/DMSO conditions.

Representative Preparation Procedure for this compound

Based on the literature and supplier data, the preparation can be summarized as follows:

Step Description Reagents/Conditions Notes
1 Protection of indole nitrogen 6-substituted indole + di-tert-butyl dicarbonate, DMAP, CH2Cl2, 0 °C to RT, 16 h Yields tert-butyl 6-substituted indole-1-carboxylate
2 Acylation at 6-position with chloroacetyl tert-butyl 6-substituted indole + 2-chloroacetyl chloride, KOH or NaH, DMF or DMSO, 0 °C to 60 °C, 6 h Forms this compound
3 Workup and purification Quench with saturated NH4Cl, extract with EtOAc, dry, concentrate, silica gel chromatography Purified compound with good yield and purity

Analytical Characterization Supporting Preparation

The synthesized compound is typically characterized by:

These characterization techniques confirm the successful preparation and purity of this compound.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes
Indole N-protection Di-tert-butyl dicarbonate, DMAP, CH2Cl2, 0 °C to RT, 16 h tert-butyl 6-substituted indole-1-carboxylate formed
Acylation at 6-position 2-chloroacetyl chloride, KOH or NaH, DMF/DMSO, 0 °C to 60 °C, 6 h This compound formed
Workup and purification Saturated NH4Cl quench, EtOAc extraction, drying, chromatography Pure compound isolated with good yield

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate?

  • Methodology : The compound is typically synthesized via Boc-protection of the indole nitrogen. A common procedure involves reacting 6-bromo-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF). Subsequent functionalization at the 6-position (e.g., chloroacetylation) is achieved using 2-chloroacetyl chloride under anhydrous conditions. Purification via column chromatography (e.g., n-pentane:EtOAc gradients) is standard .
  • Key Considerations : Ensure anhydrous conditions to prevent Boc-group hydrolysis. Monitor reaction progress via TLC (Rf ~0.36 in n-pentane:EtOAc 10:1) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Primary Methods :

  • ¹H NMR : Key signals include the tert-butyl group (δ ~1.6 ppm), indole protons (δ ~7.0–8.5 ppm), and chloroacetyl protons (δ ~4.2–4.5 ppm). Coupling constants (e.g., J = 2.5 Hz for indole H-4 and H-5) aid in regiochemical assignment .
  • IR Spectroscopy : Confirm Boc-group presence (C=O stretch ~1740 cm⁻¹) and chloroacetyl C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
    • Supplementary Data : High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive structural confirmation .

Q. What are the typical applications of this compound in medicinal chemistry?

  • Role as an Intermediate : It serves as a precursor for D2/D3 receptor agonists (e.g., via piperazine coupling at the 6-position) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV research. The Boc group facilitates selective deprotection during multi-step syntheses .
  • Case Study : In anti-HIV drug development, the indole scaffold is functionalized with furoyl or sulfonyl groups to enhance binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during chloroacetylation?

  • Variables to Test :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., indole ring chlorination) .
  • Solvent : Dichloromethane (DCM) or THF enhances solubility of intermediates compared to polar aprotic solvents .
  • Catalyst : DMAP (10 mol%) accelerates Boc protection, while excess 2-chloroacetyl chloride (1.2–1.5 equiv) ensures complete substitution .
    • Troubleshooting : Low yields may result from residual moisture; pre-drying solvents over molecular sieves is recommended .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Contradiction Example : Unanticipated ¹H NMR shifts (e.g., downfield H-7 indole proton due to electron-withdrawing chloroacetyl group).
  • Resolution Steps :

Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl 6-bromoindole carboxylate) to identify electronic effects .

2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .

Q. How does the Boc-protecting group influence reactivity in downstream synthetic steps?

  • Steric and Electronic Effects :

  • Steric Hindrance : The bulky tert-butyl group directs electrophilic substitution to the 6-position of the indole ring, minimizing side reactions at the 3-position .
  • Deprotection Kinetics : Boc removal (e.g., with TFA in DCM) regenerates the indole NH, enabling subsequent amidation or alkylation. Controlled deprotection prevents indole decomposition .
    • Case Study : In WDR5 degrader synthesis, Boc deprotection is delayed until final steps to preserve intermediate stability during cross-coupling reactions .

Q. What crystallographic tools are recommended for structural analysis of this compound?

  • Software :

  • SHELX Suite : For refining crystal structures. SHELXL handles small-molecule refinement, while SHELXD/SHELXE assist in solving phases for twinned or high-resolution data .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .
    • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) minimizes disorder in the tert-butyl group .

Methodological Guidelines

  • Experimental Design : Align synthetic routes with structure-activity relationship (SAR) studies to prioritize functional groups for modification .
  • Data Validation : Cross-correlate NMR, IR, and MS data with computational predictions to mitigate artifacts .
  • Safety Protocols : Handle chloroacetyl derivatives in a fume hood due to lachrymatory and toxic properties; use PPE and monitor waste disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
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tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.